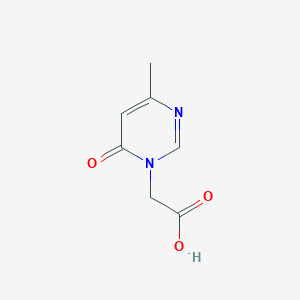

(4-methyl-6-oxopyrimidin-1(6{H})-yl)acetic acid

Descripción general

Descripción

“(4-methyl-6-oxopyrimidin-1(6{H})-yl)acetic acid”, also known as MOPAA, is a pyrimidine derivative. It has a CAS Number of 1105193-55-2 and a molecular weight of 168.15 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of the compound is (4-methyl-6-oxo-1 (6H)-pyrimidinyl)acetic acid . The InChI code is 1S/C7H8N2O3/c1-5-2-6 (10)9 (4-8-5)3-7 (11)12/h2,4H,3H2,1H3, (H,11,12) and the InChI key is NDQLAQGBVNZMRE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 168.15 .Aplicaciones Científicas De Investigación

Agriculture and Environmental Impact

One of the primary applications of related compounds is in the agricultural sector, particularly as herbicides. Studies like that by Zuanazzi et al. (2020) on 2,4-D herbicide toxicity provide insights into the environmental impact and toxicology of such chemicals, which are structurally related to (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid. This research contributes to understanding how these compounds interact with ecosystems, their toxicity levels, and their mutagenicity, pointing towards the broader implications of their use in agriculture and potential risks to natural environments (Zuanazzi, Ghisi, & Oliveira, 2020).

Biotechnology and Chemical Production

From a biotechnological perspective, compounds like acetic acid and its derivatives, including (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid, play a critical role in microbial production processes. Bhatia and Yang (2017) discuss the production of volatile fatty acids (VFAs) via microbial routes, emphasizing the importance of acetic acid as a foundational chemical for synthesizing valuable industrial products. This research underscores the potential for using microbial fermentation processes to produce acetic acid derivatives, opening pathways for renewable, sustainable chemical production (Bhatia & Yang, 2017).

Pharmacology and Medical Research

In pharmacological research, derivatives of acetic acid, including structurally related compounds to (4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid, have been explored for their therapeutic potential. For instance, the study of organotin(IV) complexes by Ali, Shahzadi, and Imtiaz-ud-Din (2018) delves into the anticarcinogenicity and toxicity of such complexes, highlighting the promising biological properties and cytotoxic activities of these compounds against various cancer cell lines. This line of research illuminates the potential medical applications of acetic acid derivatives, suggesting their use in developing new anticancer therapies (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Propiedades

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-2-6(10)9(4-8-5)3-7(11)12/h2,4H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQLAQGBVNZMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)

![4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1460858.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)